molecular formula C8H6Cl2O2 B1345115 Methyl 2,4-dichlorobenzoate CAS No. 35112-28-8

Methyl 2,4-dichlorobenzoate

Cat. No. B1345115
CAS RN: 35112-28-8
M. Wt: 205.03 g/mol
InChI Key: VCRWILYAWSRHBN-UHFFFAOYSA-N
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Description

Methyl 2,4-dichlorobenzoate is a chemical compound that is closely related to various chlorinated benzoic acid derivatives and their esters. While the specific compound is not directly studied in the provided papers, the related compounds and their synthesis, molecular structure, and chemical properties offer insights into the behavior and characteristics that methyl 2,4-dichlorobenzoate may exhibit.

Synthesis Analysis

The synthesis of related compounds often involves one-pot reactions, as seen in the synthesis of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, which is achieved by reacting phenyl hydrazine with dimethyl acetylenedicarboxylate and 4-chlorobenzoyl chloride . This suggests that a similar approach could potentially be applied to synthesize methyl 2,4-dichlorobenzoate by substituting the appropriate starting materials.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the crystal and molecular structure of chlorinated compounds. For instance, the crystal structure of a related compound, 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine, was determined to be triclinic, with specific cell parameters . This level of detail provides a basis for understanding the molecular geometry and potential intermolecular interactions that could be expected for methyl 2,4-dichlorobenzoate.

Chemical Reactions Analysis

Chlorinated benzoic acids and their derivatives undergo various chemical reactions, including regioselective chlorination and hydrolysis, as seen in the reactions of methyl-substituted benzo[d]-1,3,2-dioxaphospholes . These reactions are indicative of the reactivity of chlorinated aromatic compounds and can be used to infer the reactivity of methyl 2,4-dichlorobenzoate in similar conditions.

Physical and Chemical Properties Analysis

The purification of 2,4-dichlorobenzoic acid, a closely related compound, involves the formation of an α-methylbenzylamine salt, which significantly reduces the levels of positional isomer impurities . This purification method, while not universal, provides insight into the solubility and potential purification strategies for methyl 2,4-dichlorobenzoate. Additionally, the study of methyl 3-chlorobenzoate by gas phase electron diffraction combined with ab initio calculations reveals the existence of conformational equilibria and provides detailed structural parameters . These findings contribute to a deeper understanding of the physical and chemical properties that methyl 2,4-dichlorobenzoate may possess.

Scientific Research Applications

Microbial Transformation Rates in Aquatic Environments

Methyl 2,4-dichlorobenzoate, related to 2,4-dichlorophenoxyacetic acid methyl ester (2,4-DME), has been studied to determine microbial transformation rates in various environments, including water, sediment, biofilm, and microbial mats. These studies help understand the environmental fate of such chemicals, with implications for pollution control and ecosystem health (Newton, Gattie, & Lewis, 1990).

Purification Methods

Research has been conducted on developing efficient methods for purifying related compounds like 2,4-dichlorobenzoic acid, which is important for ensuring the purity and effectiveness of chemical products in various applications (Ley & Yates, 2008).

Herbicide Research

Studies have examined the physiological effects of herbicides like dichlofop-methyl, which is structurally similar to methyl 2,4-dichlorobenzoate. This research is vital for understanding the mechanisms of action of herbicides and their selectivity among plant species (Shimabukuro et al., 1978).

Chemical Analysis and Spectroscopy

Quantum chemical studies on compounds like methyl 2,5-dichlorobenzoate (MDCB) contribute to our understanding of molecular structures and vibrational spectra, aiding in the development of new materials and analytical techniques (Xuan & Zhai, 2011).

Organic Synthesis

Research on the reactivity of methyl dichlorobenzoates with sulfur-centered nucleophiles has implications for organic synthesis, potentially leading to the development of new, less toxic herbicides and other agricultural chemicals (Uranga, Montañez, & Santiago, 2012).

Polymer Chemistry

Methyl 2,5-dichlorobenzoate has been used as a precursor in polymer chemistry, suchas in the synthesis of poly(p-phenylene) via a new precursor route. This research contributes to advancements in materials science, particularly in developing novel polymers with unique properties (Chaturvedi, Tanaka, & Kaeriyama, 1993).

Commercial Synthesis for Medicinal Use

Studies have focused on the development of experimental technologies for the commercial synthesis of compounds like potassium 2,4-dichlorobenzoate, a precursor for drugs with analgesic, anti-inflammatory, and hepatoprotector properties. This research is crucial for pharmaceutical development and large-scale drug production (Levitin & Oridoroga, 2003).

Safety And Hazards

Methyl 2,4-dichlorobenzoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . It should be used only outdoors or in a well-ventilated area, and its release to the environment should be avoided .

properties

IUPAC Name

methyl 2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRWILYAWSRHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188611
Record name Methyl 2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dichlorobenzoate

CAS RN

35112-28-8
Record name Benzoic acid, 2,4-dichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35112-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dichlorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035112288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,4-dichlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
XM Shang, XG Meng, JZ Wu, QS Li - Acta Crystallographica Section …, 2005 - scripts.iucr.org
The title compound, C7H5Cl2NO2, was prepared by reaction of methyl 2,4-dichlorobenzoate with excess NH2OH in basic solution. In the crystal structure, the molecules are linked into …
Number of citations: 5 scripts.iucr.org
D Ismatov, U Azizov, S Talipov… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title molecule, C24H15Cl4N3O4, the triazole ring makes dihedral angles of 72.02 (12), 81.60 (12) and 73.82 (11), respectively, with the adjacent phenyl ring and the two …
Number of citations: 12 scripts.iucr.org
J Cooley, R Caple, J Nichol, N Fontaine - Journal of Great Lakes Research, 1985 - Elsevier
An evaluation of a standardized kinetic procedure that determines the ability of bacteria to degrade organic pollutants was conducted using natural water samples from the Lake …
Number of citations: 4 www.sciencedirect.com
S Tabassum, THS Kumara, JP Jasinski… - Journal of Molecular …, 2014 - Elsevier
In this study, a series of nine novel 2-chloroquinolin-3-yl ester derivatives have been synthesized via a two-step protocol from 2-chloroquinoline-3-carbaldehyde. The structures of all …
Number of citations: 34 www.sciencedirect.com
J Gassmann, J Voss - Zeitschrift für Naturforschung B, 2008 - degruyter.com
The preparative electroreduction of the three methyl monochlorobenzoates, the six methyl dichlorobenzoates, and methyl 2,3,4-trichlorobenzoate in different solvent-supporting …
Number of citations: 4 www.degruyter.com
MH Abraham - Journal of Chromatography A, 1993 - Elsevier
The truncated solvation equation log SP = c + rR 2 + l log L 16 has been applied to a very large number of sets of gas—liquid chromatographic data on non-polar stationary phases. …
Number of citations: 152 www.sciencedirect.com
LR Jat, V Sharma - Journal of Advanced Zoology, 2023 - jazindia.com
The research work was aimed to design and synthesize new Schiff’s bases and Amine derivatives of triazole and to evaluate them for their possible biological activities mainly anti-…
Number of citations: 4 jazindia.com
H Cheng, TL Lam, Y Liu, Z Tang… - Angewandte Chemie, 2021 - Wiley Online Library
Photoinduced hydroarylation of alkenes is an appealing synthetic strategy for arene functionalization. Herein, we demonstrated that aryl radicals generated from electron‐deficient aryl …
Number of citations: 33 onlinelibrary.wiley.com
X Liu, H Zhang, Y Ma, X Wu, L Meng, Y Guo… - Journal of materials …, 2013 - pubs.rsc.org
A new form of graphene-coated silica (GCS) has been prepared by mixing exfoliated graphene oxide with acid-treated silica and reducing it with hydrazine hydrate so that it coats the …
Number of citations: 139 pubs.rsc.org
LM Zhao, LJ Wan, SQ Zhang, R Sun, FY Ma - Tetrahedron, 2013 - Elsevier
The in situ generated prenylzinc reagent from the reaction of zinc with prenyl bromide has been shown to undergo a new type of α-regioselective addition reaction with a wide range of …
Number of citations: 6 www.sciencedirect.com

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